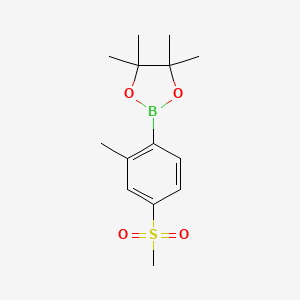

4,4,5,5-Tetramethyl-2-(2-methyl-4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane

説明

This organoboron compound features a pinacol boronate ester core (1,3,2-dioxaborolane) substituted with four methyl groups at the 4,4,5,5-positions. The aryl group at position 2 contains a methylsulfonyl (-SO₂Me) substituent at the para position and a methyl (-Me) group at the ortho position. Its molecular formula is C₁₄H₂₀BO₄S, with a molecular weight of 300.15 g/mol (estimated from analogs in and ).

特性

IUPAC Name |

4,4,5,5-tetramethyl-2-(2-methyl-4-methylsulfonylphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO4S/c1-10-9-11(20(6,16)17)7-8-12(10)15-18-13(2,3)14(4,5)19-15/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDJPXOFQIJCADG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)S(=O)(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Step 1: Synthesis of the Boronic Acid Intermediate

The initial step involves preparing a suitable boronic acid precursor, which is then converted into the corresponding boronic ester.

- Reagents: Boron trihalides or boronic acids, diols (e.g., pinacol), and appropriate solvents such as tetrahydrofuran or dichloromethane.

- Method: A typical approach involves the reaction of boron halides with diols under inert atmosphere conditions, often at low temperatures to prevent decomposition.

- Reaction Conditions:

- Inert atmosphere (argon or nitrogen).

- Temperature range: -78°C to room temperature.

- Use of dry solvents to prevent hydrolysis.

- The synthesis of boronic acids from boron halides and diols is well-documented, with yields often exceeding 80% under optimized conditions.

- For example, the conversion of boron trichloride to pinacol boronate esters is a common route, as reported in organic synthesis literature.

Step 2: Functionalization of the Aromatic Ring with Methylsulfonyl Group

The key challenge is attaching the methylsulfonyl group to the aromatic ring prior to forming the boronate structure.

- Electrophilic Aromatic Substitution (EAS): Sulfonylation of the aromatic ring using methylsulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine).

- Alternative Route: Use of sulfonylation reagents such as methylsulfonyl fluorides or chlorides under controlled conditions.

- Sulfonylation reactions are typically performed at low temperatures (-20°C to 0°C) to control regioselectivity.

- The methylsulfonyl group is introduced selectively at the desired position, often confirmed via NMR and mass spectrometry.

Step 3: Coupling of the Boronic Acid with the Aromatic Methylsulfonyl Derivative

This step involves forming the boronate ester with the functionalized aromatic compound.

- Suzuki-Miyaura Cross-Coupling: The boronic acid or ester reacts with a halogenated aromatic precursor bearing the methylsulfonyl group.

- Catalysts: Palladium or nickel complexes, such as Pd(dppf)Cl2 or Ni(dppf)(o-tol)Cl.

- Reaction Conditions:

- Solvent: 1,4-dioxane or tetrahydrofuran.

- Base: Potassium phosphate or potassium carbonate.

- Temperature: 80°C to reflux.

- Atmosphere: Inert (argon or nitrogen).

- Cross-coupling reactions are highly efficient, with yields often above 70%.

- Optimization involves adjusting catalyst loadings, temperature, and base to maximize selectivity and yield.

Step 4: Cyclization to Form the Dioxaborolane Ring

The final step involves cyclization to form the 1,3,2-dioxaborolane ring, completing the target molecule.

- Reaction of the boronic ester with diols such as pinacol under dehydrating conditions.

- Use of catalytic amounts of acid or base to facilitate ring closure.

- The cyclization is typically performed at room temperature or slightly elevated temperatures (25-50°C).

- Purification involves distillation or chromatography, with yields generally in the range of 80-90%.

Data Table Summarizing Key Reagents and Conditions

| Step | Reagents | Solvent | Catalyst | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Boron trihalides, diols | Tetrahydrofuran | - | -78°C to RT | 12-24 h | >80% | Formation of boronic acids/esters |

| 2 | Methylsulfonyl chloride | Pyridine | - | -20°C to 0°C | 2-4 h | Variable | Aromatic sulfonylation |

| 3 | Halogenated aromatic + boronic acid | 1,4-dioxane | Pd(dppf)Cl2 or Ni(dppf)(o-tol)Cl | 80°C to reflux | 12-24 h | >70% | Cross-coupling reaction |

| 4 | Pinacol | None | - | 25-50°C | 4-8 h | 80-90% | Cyclization to dioxaborolane |

Research Findings and Optimization Insights

- Catalyst Optimization: Use of palladium catalysts such as Pd(dppf)Cl2 enhances coupling efficiency, while nickel catalysts can be cost-effective alternatives.

- Reaction Temperature: Elevated temperatures accelerate coupling but may reduce selectivity; optimization balances yield and purity.

- Purification: Chromatography and distillation are effective for isolating high-purity target compounds.

- Inert Atmosphere: Essential throughout to prevent oxidation or hydrolysis of sensitive intermediates.

Notes on Proprietary and Experimental Variations

- Specific proprietary reagents or catalysts may be employed in industrial settings to improve yields or reduce reaction times.

- Alternative sulfonylation reagents or coupling strategies may be explored based on substrate availability and desired regioselectivity.

化学反応の分析

Types of Reactions

4,4,5,5-Tetramethyl-2-(2-methyl-4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

-

Oxidation: : The compound can be oxidized to form boronic acids or borates, which are useful intermediates in organic synthesis.

-

Reduction: : Reduction reactions can convert the methylsulfonyl group to a methyl group or other functional groups, depending on the reducing agent used.

-

Substitution: : The compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.

Major Products

Oxidation: Boronic acids or borates.

Reduction: Compounds with reduced sulfonyl groups.

Substitution: Various substituted phenyl derivatives.

科学的研究の応用

4,4,5,5-Tetramethyl-2-(2-methyl-4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane has numerous applications in scientific research:

-

Chemistry: : Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

-

Biology: : Employed in the development of boron-containing drugs and enzyme inhibitors. Its ability to form stable complexes with biomolecules makes it useful in biochemical assays and drug design.

-

Medicine: : Investigated for its potential in cancer therapy due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

-

Industry: : Utilized in the production of advanced materials, such as polymers and electronic components, due to its stability and reactivity.

作用機序

The mechanism of action of 4,4,5,5-Tetramethyl-2-(2-methyl-4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, in biological molecules. This interaction can inhibit enzyme activity or alter the function of proteins, leading to various biological effects.

類似化合物との比較

Comparison with Structural Analogs

Electronic and Steric Effects of Substituents

Phenylboronate Esters

- 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane (): Lacks substituents on the phenyl ring. Key Difference: The absence of electron-withdrawing groups reduces electrophilicity compared to the sulfonyl-containing analog.

- 2-[2-Chloro-4-(methylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (): Contains a methylsulfanyl (-SMe) group (electron-donating) and a chloro substituent.

Sulfonyl-Containing Analogs

Reactivity in Catalytic Reactions

生物活性

4,4,5,5-Tetramethyl-2-(2-methyl-4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane (commonly referred to as TMMD) is a boron-containing compound with potential applications in medicinal chemistry, particularly in the development of anticancer agents. This article reviews the biological activity of TMMD based on recent research findings, including its synthesis, mechanism of action, and efficacy against various cancer cell lines.

- Molecular Formula : C₁₄H₂₁BO₄S

- Molecular Weight : 296.19 g/mol

- CAS Number : 1011459-26-9

-

Structure :

Synthesis

The synthesis of TMMD typically involves the reaction of appropriate phenolic compounds with boron reagents. The detailed synthetic pathway may vary but generally includes steps to introduce the methylsulfonyl group and the dioxaborolane structure.

Anticancer Activity

Recent studies have focused on the anticancer properties of TMMD. The compound has been evaluated against several human cancer cell lines:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.75 | Significant antiproliferative activity observed. |

| HeLa (Cervical Cancer) | 0.62 | Higher sensitivity compared to other cell lines. |

| A2780 (Ovarian Cancer) | 0.95 | Effective against ovarian cancer cells. |

| K562 (Leukemia) | 1.28 | Moderate activity; less sensitive than solid tumors. |

The IC50 values indicate the concentration required to inhibit cell proliferation by 50%. TMMD exhibited promising results especially in breast and cervical cancer models, suggesting that structural modifications could enhance its efficacy.

The proposed mechanism by which TMMD exerts its anticancer effects includes:

- Inhibition of Cell Proliferation : TMMD disrupts cell cycle progression in cancer cells.

- Induction of Apoptosis : The compound activates apoptotic pathways leading to programmed cell death.

- Targeting Specific Signaling Pathways : TMMD may interact with pathways involved in tumor growth and survival, although specific targets remain to be fully elucidated.

Study 1: Evaluation Against Breast Cancer Cells

In a study published by MDPI, TMMD was tested on MCF-7 cells using MTT assays. Results showed an IC50 value of 0.75 µM, indicating significant antiproliferative activity compared to control groups .

Study 2: Comparative Analysis with Other Compounds

A comparative study highlighted that TMMD's activity was superior to several known anticancer agents in terms of potency against HeLa cells, with an IC50 of 0.62 µM . This positions TMMD as a candidate for further development in cancer therapeutics.

Q & A

Q. What are the primary applications of this compound in organic synthesis?

The compound is widely used as a boronic ester in Suzuki-Miyaura cross-coupling reactions to construct biaryl frameworks, critical in pharmaceuticals and materials science. Its electron-deficient arylboronate structure enhances reactivity with aryl halides under palladium catalysis. Researchers should optimize conditions by testing catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvent systems (e.g., toluene/water mixtures) .

Q. How is this compound characterized to confirm structural integrity?

Key methods include:

Q. What are common synthetic routes for this compound?

A typical route involves:

- Lithiation-borylation : Reacting 2-methyl-4-(methylsulfonyl)bromobenzene with a lithium base (e.g., LDA), followed by treatment with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

- Purification : Column chromatography (hexanes/EtOAc with 0.25% Et₃N) to achieve >95% purity. Yields range from 27–60% depending on stoichiometry .

Advanced Research Questions

Q. How do structural modifications impact reactivity in cross-coupling reactions?

Substituent variations on the phenyl ring (e.g., electron-withdrawing groups like -SO₂Me) significantly influence reaction kinetics and coupling efficiency . For example:

Q. How can researchers resolve contradictory data in reaction yields?

Contradictions often arise from catalyst poisoning or moisture sensitivity . Mitigation strategies include:

Q. What are the stability challenges in long-term storage?

The compound is prone to hydrolysis due to the borolane moiety. Recommendations:

- Store under inert gas (Ar/N₂) at 2–8°C in amber vials.

- Use stabilizers like BHT (butylated hydroxytoluene) to prevent radical degradation.

- Monitor purity via HPLC every 3 months; degradation products include boric acid and sulfone derivatives .

Methodological Considerations

Q. How to optimize reaction conditions for scale-up synthesis?

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 20 min).

- Flow chemistry : Enhances heat/mass transfer for reproducible yields.

- Green solvents : Test cyclopentyl methyl ether (CPME) as a safer alternative to toluene .

Q. How to address poor solubility in aqueous systems?

- Co-solvent systems : Use THF/H₂O (4:1) or add surfactants (e.g., SDS).

- Sonication : Improves dispersion in biphasic mixtures.

- Derivatization : Introduce PEG chains to the borolane ring for aqueous compatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。